Ethyl [2-({[2-(furan-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
Description
This compound features a thiazole core substituted at position 2 with a quinoline-furan hybrid amide and at position 4 with an ethyl acetate group. Its molecular complexity arises from the fusion of a quinoline heterocycle (with a furan substituent) and a thiazole-acetate scaffold.
Properties
Molecular Formula |
C21H17N3O4S |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-(furan-2-yl)quinoline-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C21H17N3O4S/c1-2-27-19(25)10-13-12-29-21(22-13)24-20(26)15-11-17(18-8-5-9-28-18)23-16-7-4-3-6-14(15)16/h3-9,11-12H,2,10H2,1H3,(H,22,24,26) |
InChI Key |
WSPQWWZQJCQAFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(Furan-2-yl)quinoline-4-carboxylic Acid
The quinoline core is typically constructed via the Skraup reaction or Friedländer synthesis , followed by furan substitution.
Skraup Reaction Protocol (adapted from):
-
Reactants : Glycerol, aniline derivative, and sulfuric acid.
-
Furan Introduction : Post-quinoline formation, a Vilsmeier-Haack formylation at the 2-position introduces an aldehyde group, which undergoes condensation with furan-2-boronic acid via Suzuki-Miyaura coupling.
-
Oxidation : The 4-methyl group on quinoline is oxidized to a carboxylic acid using KMnO₄ in acidic medium.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Quinoline Formation | Glycerol, H₂SO₄, 180°C, 6 h | 65–70 |
| Furan Substitution | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C, 12 h | 50–55 |
| Oxidation to Acid | KMnO₄, H₂SO₄, 60°C, 4 h | 75–80 |
Thiazole Ring Construction
The thiazole moiety is synthesized via the Hantzsch Thiazole Synthesis , involving cyclization of thioamides with α-halo ketones.
Procedure :
-
Thioamide Preparation : Ethyl 2-amino-4-thiazoleacetate is treated with thiourea in ethanol under reflux.
-
Cyclization : Reaction with chloroacetone in the presence of HCl yields the 4-substituted thiazole intermediate.
Optimization Insight :
Amide Bond Formation
Coupling the quinoline-carboxylic acid with the thiazole-amine is achieved through carbodiimide-mediated activation .
EDC/HOBt Method :
-
Activation : 2-(Furan-2-yl)quinoline-4-carboxylic acid is treated with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DCM.
-
Coupling : The activated acid reacts with ethyl 2-amino-4-thiazoleacetate at 0–5°C for 24 h.
Critical Parameters :
Esterification and Final Modification
The terminal acetic acid group is esterified using ethanol under acidic conditions.
Procedure :
-
Acid Catalysis : The thiazole-acetic acid intermediate is refluxed with excess ethanol and H₂SO₄ (5 mol%).
-
Workup : Neutralization with NaHCO₃ followed by column chromatography (silica gel, ethyl acetate/hexane).
Yield Enhancement :
Alternative Synthetic Routes
Palladium-Catalyzed Carbonylation
A patent by describes carbonylation of furfuryl alcohol derivatives to form acetate esters, which could be adapted for the ethyl acetate side chain.
Reaction Scheme :
Advantages :
One-Pot Tandem Reactions
Recent advances (e.g.,) utilize tandem reactions to streamline quinoline-thiazole assembly:
Example :
-
Quinoline Formation : Friedländer annulation of 2-aminobenzaldehyde with furan-2-ethyl ketone.
-
In Situ Thiazole Synthesis : Addition of thiourea and α-bromoacetate in the same pot.
Benefits :
Analytical Characterization and Quality Control
Critical analytical data for intermediate and final compounds:
Industrial-Scale Considerations
Catalyst Recycling
Palladium catalysts from carbonylation steps can be recovered via:
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-({[2-(furan-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinoline moiety can be reduced to tetrahydroquinoline derivatives.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃)
Major Products
The major products formed from these reactions include furanones, tetrahydroquinoline derivatives, and substituted thiazoles .
Scientific Research Applications
Ethyl [2-({[2-(furan-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions
Mechanism of Action
The mechanism of action of Ethyl [2-({[2-(furan-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes such as kinases and proteases, which play a role in cell signaling and metabolism.
Pathways Involved: Inhibition of key signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells
Comparison with Similar Compounds
Ethyl (2-(2-Furoylamino)-1,3-thiazol-4-yl)acetate (C₁₂H₁₂N₂O₄S)
- Structure: Simplifies the target compound by replacing the quinoline-furan amide with a single furoylamino group.
- Smaller molecular weight (280.298 g/mol vs. higher for the target compound) may improve solubility but reduce binding affinity to hydrophobic targets.
Ethyl 2-[2-(2-Benzoylhydrazinyl)-1,3-thiazol-4-yl]acetate (C₁₄H₁₅N₃O₃S)
- Structure: Features a benzoylhydrazine substituent instead of quinoline-furan.
- Key Differences: The benzoyl group introduces electron-withdrawing effects, altering electronic distribution compared to the quinoline-furan amide.
Ethyl (2-{[(4-Nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate (C₁₃H₁₃N₃O₆S₂)
- Structure : Substitutes the amide with a sulfonamide group linked to a nitrobenzene ring.
- Key Differences: Sulfonamide group enhances acidity (pKa ~10) compared to amides, influencing ionization at physiological pH.
Ethyl 2-(2-Formamidothiazol-4-yl)-2-oxoacetate (C₈H₉N₂O₄S)
- Structure: Replaces the quinoline-furan amide with a formylamino group and adds an oxoacetate.
- Key Differences :
Ethyl 2-[2-[[(E)-3-(1,3-Benzodioxol-5-yl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate
- Structure: Contains a benzodioxol-propenoyl group, introducing a conjugated system.
- Benzodioxol group could enhance metabolic resistance due to its electron-rich aromatic system .
Structural and Functional Analysis Table
*Estimated based on structural similarity.
Research Findings and Implications
- Synthetic Pathways : Most analogs are synthesized via hydrazine-mediated reactions or nucleophilic substitutions, suggesting scalable routes for the target compound .
- Crystallographic Data: Structural analogs like ethyl 2-amino-α-(E-methoxyimino)-4-thiazoleacetate have been resolved using SHELX software, providing a framework for conformational analysis of the target .
Biological Activity
Ethyl [2-({[2-(furan-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and various biological activities, particularly focusing on its anticancer and antimicrobial properties.
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions that incorporate a quinoline moiety, a thiazole ring, and a furan derivative. The compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing quinoline and thiazole structures. This compound has been tested against various cancer cell lines, demonstrating notable cytotoxic effects.
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 12.47 ± 0.40 |
| HeLa (Cervical) | 15.30 ± 0.55 |
| A549 (Lung) | 20.75 ± 0.70 |
The compound exhibited an IC50 value of 12.47 μM against the MCF-7 breast cancer cell line, indicating significant cytotoxicity. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of p53 expression levels, which are critical in regulating the cell cycle and apoptosis.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) |
|---|---|
| E. coli | 100 |
| S. aureus | 50 |
| K. pneumoniae | 75 |
The compound demonstrated effective inhibition against E. coli and S. aureus with MIC values of 100 µg/mL and 50 µg/mL respectively. These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
Case Studies
A study published in Royal Society of Chemistry explored the synthesis of quinoline-acrylamide hybrids that included similar structural motifs as Ethyl [2-(furan-2-yil)quinolin -4-ycarbonyl] derivatives. The research indicated that these compounds could inhibit EGFR signaling pathways effectively, leading to reduced cell proliferation in cancer models .
Another research article highlighted the effectiveness of thiazole derivatives in combating antibiotic-resistant bacteria, suggesting that compounds similar to Ethyl [2-(furan -2-yil)quinolin -4-ycarbonyl] could be pivotal in addressing public health challenges related to antimicrobial resistance .
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of Ethyl [2-({[2-(furan-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate?
- Methodological Answer : Synthesis typically involves sequential coupling of the quinoline-furan moiety with the thiazole-acetate core. Critical steps include:
- Coupling Reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the amide bond between the quinoline-carbonyl group and the thiazole-amine .
- Protection/Deprotection : Selective protection of reactive groups (e.g., furan oxygen) to prevent side reactions during thiazole ring formation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) is recommended to isolate intermediates, monitored by TLC (Rf ~0.3–0.5) .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR (in CDCl3 or DMSO-d6) to confirm the integration of furan protons (δ 6.3–7.2 ppm), quinoline aromatic signals (δ 7.5–8.5 ppm), and thiazole C-4 acetate (δ 4.1–4.3 ppm) .
- X-ray Crystallography : Single-crystal diffraction (using SHELX programs) resolves bond angles and confirms the planar quinoline-thiazole interface. For example, C=O bond lengths in the carbonyl group should align with 1.21–1.23 Å .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against bacterial penicillin-binding proteins (PBPs) using nitrocefin hydrolysis assays, given structural similarities to β-lactam intermediates .
- Cytotoxicity Screening : Use MTT assays on HEK-293 or HeLa cells at concentrations ≤100 µM to assess baseline toxicity .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the quinoline-furan-thiazole core in nucleophilic environments?
- Methodological Answer :
- Electrophilic Susceptibility : The quinoline nitrogen and furan oxygen act as electron-rich sites, making the compound prone to electrophilic attacks (e.g., nitration). DFT calculations (B3LYP/6-31G*) can model charge distribution .
- Thiazole Stability : The 1,3-thiazole ring’s resistance to ring-opening under acidic conditions (pH >3) is attributed to resonance stabilization of the C=S bond .
Q. How can conflicting data on the compound’s solubility in polar solvents be resolved?
- Methodological Answer :
- Controlled Solubility Studies : Use dynamic light scattering (DLS) to detect aggregation in DMSO/water mixtures. Solubility discrepancies often arise from polymorphic forms; recrystallization from ethanol/water (9:1) yields a stable monoclinic phase .
- Hansen Solubility Parameters : Calculate HSPs (δD, δP, δH) to identify optimal co-solvents (e.g., PEG-400 reduces precipitation in aqueous buffers) .
Q. What computational strategies are effective for predicting binding modes with bacterial targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with PBP2a (PDB: 1VQQ) to simulate binding. Key interactions include hydrogen bonds between the thiazole NH and Ser403, and π-π stacking of quinoline with Tyr446 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the compound-enzyme complex under physiological conditions (310 K, 1 atm) .
Q. How do structural modifications at the thiazole C-4 position influence bioactivity?
- Methodological Answer :
- SAR Studies : Replace the ethyl acetate group with methyl or tert-butyl esters to evaluate steric effects. Bioactivity typically decreases with bulkier groups due to hindered enzyme active-site access .
- Click Chemistry : Introduce triazole rings via CuAAC reactions to enhance water solubility while retaining antibacterial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
